molecular formula C10H12N4O3 B12917860 Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- CAS No. 102248-98-6

Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-

Cat. No.: B12917860
CAS No.: 102248-98-6
M. Wt: 236.23 g/mol
InChI Key: PTIJJLMAROUVCT-UHFFFAOYSA-N
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Description

Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, is a compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often used as pharmacophores in drug design. The unique structure of this compound allows it to interact with various molecular targets, making it a valuable molecule in scientific research.

Preparation Methods

The synthesis of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation, which are crucial for its therapeutic potential .

Comparison with Similar Compounds

Sarcosine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)- can be compared with other oxazolo[5,4-d]pyrimidine derivatives, such as:

Biological Activity

Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid that has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders and cancer. The compound N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-sarcosine represents a modified form of sarcosine that may exhibit distinct biological activities due to its structural modifications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic implications.

Sarcosine acts primarily as a glycine transporter type 1 (GlyT1) inhibitor and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor's glycine binding site. By inhibiting GlyT1, sarcosine increases glycine levels in the synaptic cleft, thereby enhancing NMDA receptor activity. This modulation is critical for various neurological processes and has implications for treating conditions such as schizophrenia and depression.

Key Mechanisms:

  • GlyT1 Inhibition : Increases synaptic glycine concentrations.
  • NMDA Receptor Modulation : Enhances receptor function through glycine binding site activation.
  • Anticonvulsant Properties : Exhibits weak anticonvulsant effects by raising seizure thresholds in animal models .

1. Neuropsychiatric Disorders

Sarcosine has been studied extensively for its role in treating schizophrenia. A double-blind, placebo-controlled trial involving 38 patients demonstrated significant improvements in positive and negative symptoms when sarcosine was added to standard antipsychotic treatment regimens . The results suggest that sarcosine may enhance NMDA receptor function, counteracting the hypofunction associated with schizophrenia.

2. Anticonvulsant Effects

In animal studies, sarcosine did not significantly lower seizure thresholds but did show weak anticonvulsant properties by increasing the threshold for electroconvulsions at higher doses (400 and 800 mg/kg) . This suggests potential utility in epilepsy management without increasing seizure risk.

3. Cancer Biomarker Potential

Recent studies have indicated that sarcosine levels may serve as biomarkers for prostate cancer progression. Elevated sarcosine concentrations have been observed in prostate cancer tissues compared to benign tissues . This association underscores the need for further research into sarcosine's role in cancer biology.

Case Study 1: Schizophrenia Treatment

In a clinical trial involving patients with schizophrenia, those receiving 2 g/day of sarcosine alongside their antipsychotic medications showed marked improvements across various psychiatric symptom scales. The study highlighted sarcosine's safety profile and its potential as an adjunct therapy .

Case Study 2: Prostate Cancer Analysis

A review of prostate cancer patients revealed that elevated sarcosine levels correlated with disease severity. Analytical techniques such as chromatography were utilized to quantify sarcosine levels in tissue samples, indicating its potential as a diagnostic tool .

Data Tables

Biological Activity Effect Mechanism
NMDA Receptor ActivationEnhanced cognitive functionGlyT1 inhibition leading to increased glycine
Anticonvulsant ActivityIncreased seizure thresholdModulation of NMDA receptor activity
Cancer BiomarkerElevated levels in prostate cancerAltered metabolism in tumor tissues

Properties

CAS No.

102248-98-6

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-methylamino]acetic acid

InChI

InChI=1S/C10H12N4O3/c1-5-11-9(14(3)4-7(15)16)8-10(12-5)17-6(2)13-8/h4H2,1-3H3,(H,15,16)

InChI Key

PTIJJLMAROUVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C(=N1)OC(=N2)C)N(C)CC(=O)O

Origin of Product

United States

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